An In-Depth Technical Guide to Bis-Bromoacetamido-PEG11: A Homobifunctional Crosslinker for Advanced Bioconjugation
An In-Depth Technical Guide to Bis-Bromoacetamido-PEG11: A Homobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent that plays a pivotal role in modern bioconjugation chemistry. Characterized by two thiol-reactive bromoacetamide groups at either end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, this reagent offers a versatile platform for covalently linking biomolecules. Its principal applications lie in the development of sophisticated therapeutics and research tools, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The PEG11 linker enhances the solubility and bioavailability of the resulting conjugates while providing spatial separation between the linked moieties. This guide provides a comprehensive overview of the technical aspects of Bis-Bromoacetamido-PEG11, including its chemical properties, reaction mechanisms, and detailed protocols for its application in protein crosslinking, ADC development, and PROTAC synthesis.
Introduction
In the landscape of drug development and proteomics, the ability to specifically and stably link biological molecules is paramount. Homobifunctional crosslinkers are instrumental in this regard, enabling the formation of covalent bonds between two molecules. Bis-Bromoacetamido-PEG11 has emerged as a valuable tool due to its specific reactivity towards sulfhydryl groups found in the cysteine residues of proteins and peptides.[1][2][3]
The structure of Bis-Bromoacetamido-PEG11 comprises three key components:
-
Two Bromoacetamide Groups: These are the reactive moieties that specifically form stable thioether bonds with sulfhydryl groups.[2] The bromoacetyl group is a potent electrophile, and the bromide ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions with thiols.[4][]
-
A Polyethylene Glycol (PEG) Spacer: The 11-unit PEG chain is a flexible, hydrophilic spacer that imparts several advantageous properties to the crosslinker and the resulting conjugate. These include increased water solubility, reduced aggregation, and minimized steric hindrance.[2]
-
Homobifunctional Nature: Having identical reactive groups at both ends allows for the straightforward crosslinking of two thiol-containing molecules or the intramolecular crosslinking of a single polypeptide chain.
This guide will delve into the technical details of utilizing Bis-Bromoacetamido-PEG11 in various research and development contexts.
Physicochemical and Reactive Properties
A thorough understanding of the properties of Bis-Bromoacetamido-PEG11 is crucial for its effective application.
| Property | Value | Reference |
| Chemical Formula | C28H54Br2N2O13 | [4][6] |
| Molecular Weight | 786.6 g/mol | [4][6] |
| CAS Number | 951308-86-4 | [2][4][][6] |
| Appearance | Solid or viscous liquid | [7] |
| Solubility | Soluble in aqueous media, DMSO, DMF | [4][6] |
| Reactive Groups | Bromoacetamide | [1][2] |
| Target Functional Group | Sulfhydryl (-SH) | [1][3] |
| Resulting Bond | Thioether | [2] |
| Storage Conditions | -20°C, protect from moisture | [4][6] |
Core Applications and Methodologies
Bis-Bromoacetamido-PEG11 is a versatile tool with applications spanning from fundamental protein research to the development of targeted therapeutics.
Protein Crosslinking for Structural and Functional Studies
Homobifunctional crosslinkers like Bis-Bromoacetamido-PEG11 are employed to study protein-protein interactions and protein conformation. By covalently linking proteins that are in close proximity, it is possible to "capture" transient interactions for subsequent analysis by techniques such as mass spectrometry.
-
Protein Preparation: Ensure the protein sample is in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-8.0) and free of thiol-containing reagents. If necessary, reduce disulfide bonds using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
Crosslinker Preparation: Immediately before use, dissolve Bis-Bromoacetamido-PEG11 in a dry, water-miscible organic solvent such as DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Crosslinking Reaction: Add the Bis-Bromoacetamido-PEG11 stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 20-50 fold molar excess of the crosslinker over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent that contains a thiol group, such as 2-mercaptoethanol (B42355) or L-cysteine, to a final concentration of 20-50 mM. Incubate for 15-20 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, and/or mass spectrometry to identify crosslinked peptides and proteins.
Development of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Bis-Bromoacetamido-PEG11 can be used to link a thiol-containing drug to the antibody.
-
Antibody Preparation: Reduce the interchain disulfide bonds of a monoclonal antibody using a mild reducing agent like TCEP to generate free thiol groups.
-
Drug-Linker Conjugation (if necessary): If the cytotoxic drug does not already contain a thiol group, it may need to be derivatized.
-
Conjugation Reaction: React the reduced antibody with a molar excess of Bis-Bromoacetamido-PEG11 that has been pre-reacted with the thiol-containing drug at one end. Alternatively, a two-step approach can be used where the antibody is first reacted with the crosslinker, followed by the addition of the drug. The reaction is typically carried out in a physiological buffer (pH ~7.4).
-
Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography or protein A affinity chromatography to remove unconjugated antibody, drug, and linker.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro and in vivo efficacy.
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[] Bis-Bromoacetamido-PEG11 can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand, provided one or both ligands are modified to contain a thiol group.
-
Ligand Preparation: Synthesize or procure a ligand for the target protein and a ligand for an E3 ligase (e.g., VHL or CRBN ligands). One or both ligands must be functionalized with a thiol group.
-
Stepwise Conjugation:
-
React the thiol-containing E3 ligase ligand with a molar excess of Bis-Bromoacetamido-PEG11 in a suitable organic solvent.
-
Purify the resulting mono-substituted linker-ligand conjugate.
-
React the purified conjugate with the thiol-containing target protein ligand to form the final PROTAC molecule.
-
-
Purification: Purify the final PROTAC using chromatographic techniques such as HPLC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using mass spectrometry and NMR.
-
Biological Evaluation: Assess the ability of the PROTAC to induce the degradation of the target protein in cell-based assays.
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in the application of Bis-Bromoacetamido-PEG11.
Conclusion
Bis-Bromoacetamido-PEG11 is a powerful and versatile homobifunctional crosslinker for researchers, scientists, and drug development professionals. Its specific reactivity towards thiol groups, combined with the beneficial properties of the PEG11 spacer, makes it a valuable tool for a wide range of applications, from fundamental studies of protein structure and function to the development of next-generation targeted therapeutics like ADCs and PROTACs. The detailed methodologies and conceptual workflows presented in this guide provide a solid foundation for the successful implementation of Bis-Bromoacetamido-PEG11 in the laboratory. As with any chemical reagent, empirical optimization of reaction conditions is essential to achieve the desired outcome for each specific application.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Bis-Bromoacetamido-PEG11 | AxisPharm [axispharm.com]
- 3. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 4. Bis-Bromoacetamido-PEG11 | BroadPharm [broadpharm.com]
- 6. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 7. Homobifunctional PEG [jenkemusa.com]
